Periplocoside K

Description

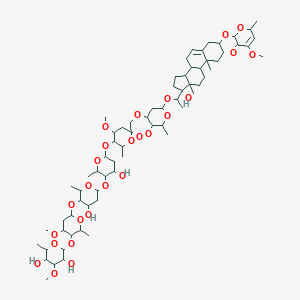

Structure

2D Structure

Properties

CAS No. |

119902-16-8 |

|---|---|

Molecular Formula |

C68H108O26 |

Molecular Weight |

1341.6 g/mol |

IUPAC Name |

6-[[17-[1-[5'-[5-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |

InChI |

InChI=1S/C68H108O26/c1-31-23-46(75-11)55(72)63(80-31)87-40-17-20-65(9)39(24-40)15-16-41-42(65)18-21-66(10)43(41)19-22-68(66,74)38(8)86-52-28-48-61(36(6)84-52)93-94-67(30-79-48)29-49(77-13)60(37(7)92-67)90-51-26-45(70)57(33(3)82-51)88-50-25-44(69)58(34(4)81-50)89-53-27-47(76-12)59(35(5)83-53)91-64-56(73)62(78-14)54(71)32(2)85-64/h15,23,31-38,40-45,47-54,56-64,69-71,73-74H,16-22,24-30H2,1-14H3 |

InChI Key |

FDCCEOXJPADEMN-UHFFFAOYSA-N |

SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)O)O)OC)CO7)O)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)O)O)OC)CO7)O)C)C)OC |

Synonyms |

periplocoside K |

Origin of Product |

United States |

Advanced Extraction and Isolation Methodologies for Periplocoside K

Innovative Approaches for Periplocoside K Extraction from Plant Materials

Recent innovations in extraction technology provide powerful tools for isolating this compound, offering improvements in yield, purity, and processing time while reducing solvent consumption and environmental impact. These methods leverage different physical and chemical principles to enhance the mass transfer of the target compound from the plant matrix into the solvent.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green and highly selective extraction technique that utilizes a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. ajgreenchem.com Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its mild critical point (31.1 °C and 74 bar), non-toxicity, and the ease with which it can be removed from the extract, leaving no solvent residue. boku.ac.atwikipedia.org The solvating power of the supercritical fluid can be finely tuned by adjusting the pressure and temperature, allowing for the selective extraction of specific compounds. wikipedia.org

Table 1: Hypothetical Supercritical Fluid Extraction Parameters for Glycosides This table presents a hypothetical set of parameters for the extraction of glycosides based on general principles of SFE, as direct research on this compound is limited.

| Parameter | Value/Range | Rationale |

| Supercritical Fluid | Carbon Dioxide (CO2) | Non-toxic, low critical point, easily removable. boku.ac.at |

| Co-solvent | Ethanol (B145695)/Methanol (B129727) (5-15%) | To increase the polarity of CO2 for enhanced extraction of glycosides. nih.gov |

| Pressure | 200-400 bar | Higher pressure increases the density and solvating power of the fluid. |

| Temperature | 40-60 °C | Kept relatively low to prevent thermal degradation of the glycoside. ajgreenchem.com |

| Flow Rate | 2-5 mL/min | To ensure sufficient contact time between the fluid and the plant material. |

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), employs conventional solvents at elevated temperatures and pressures. nih.gov These conditions keep the solvent in its liquid state above its normal boiling point, which enhances extraction efficiency by increasing solvent penetration into the plant matrix and improving the solubility and mass transfer rate of the target compounds. nih.gov This method is automated, rapid, and requires significantly less solvent compared to traditional techniques like Soxhlet extraction. nih.gov

A study on the extraction of cardiac glycosides, which are structurally related to this compound, demonstrated the potential of high-pressure liquid-liquid extraction using a system of carbon dioxide, water, and 1-propanol (B7761284) at temperatures of 313 K and 333 K. nih.gov This approach created a two-phase liquid system that allowed for the partitioning and separation of the glycosides. nih.gov This highlights the applicability of pressurized systems for the extraction of this class of compounds.

Table 2: Research Findings on Pressurized Liquid-Liquid Extraction of Cardiac Glycosides Data adapted from a study on the partitioning of digitoxin (B75463) and digoxin (B3395198) in a high-pressure CO2/water/1-propanol system. nih.gov

| Parameter | Value/Range | Compound | Partition Coefficient |

| System | CO2 + Water + 1-Propanol | Digitoxin | Favorable partitioning |

| Temperature | 313 K / 333 K | Digoxin | Favorable partitioning |

| Pressure | High-pressure | - | - |

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically 20-100 kHz) to create acoustic cavitation in the solvent. frontiersin.orgcore.ac.uk The formation and collapse of these cavitation bubbles generate intense local pressures and temperatures, leading to the disruption of plant cell walls and enhanced penetration of the solvent into the plant matrix. frontiersin.org This significantly accelerates the extraction process, increases yield, and can be performed at lower temperatures, thus preserving thermolabile compounds. core.ac.uk

Table 3: Research Findings on Ultrasound-Assisted Extraction of Glycosides This table compiles data from studies on the UAE of various glycosides to illustrate typical parameters.

| Plant Material | Target Compound | Optimal Solvent | Temperature (°C) | Time (min) | Yield/Content | Reference |

| Centella asiatica | Madecassoside (B7823665) & Asiaticoside (B1665284) | 80% Ethanol | 48 | 50 | 2.280% & 1.361% w/w (predicted) | nih.gov |

| Olive Leaves | Oleuropein (B1677263) & Luteolin-7-glucoside | - | 40 | - | 69.91 g/kg & 1.82 g/kg | csic.es |

| Opuntia stricta | Betalains & Phenolics | 15% Ethanol | 20 | 5 | 10.06 mg/g DW (betalains) | mdpi.com |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is an advanced extraction technique that uses microwave energy to heat the solvent and the plant material. nih.gov The interaction of microwaves with polar molecules within the plant cells generates localized heating, leading to a rapid increase in pressure and the rupture of cell walls. This facilitates the release of intracellular compounds into the solvent, resulting in shorter extraction times, reduced solvent consumption, and higher extraction yields compared to conventional methods.

The application of MAE has been optimized for the extraction of triterpenoid (B12794562) glycosides from Centella asiatica. nih.gov In this study, the optimal conditions were determined to be 80% ethanol with a microwave power of 100 watts for 7.5 minutes, which yielded lower predicted amounts of madecassoside and asiaticoside compared to UAE. nih.gov This indicates that while MAE is a rapid and efficient method, the optimal technique may vary depending on the specific compound and plant matrix.

Table 4: Research Findings on Microwave-Assisted Extraction of Triterpenoid Glycosides from Centella asiatica Data adapted from a study comparing MAE and UAE for the extraction of madecassoside and asiaticoside. nih.gov

| Parameter | Value | Predicted Madecassoside Content (% w/w) | Predicted Asiaticoside Content (% w/w) |

| Solvent | 80% Ethanol | 1.973 | 1.198 |

| Microwave Power | 100 Watts | ||

| Extraction Time | 7.5 minutes |

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is a green and specific extraction method that employs enzymes to break down the structural components of plant cell walls, such as cellulose, hemicellulose, and pectin. mdpi.comjocpr.com This enzymatic degradation enhances the permeability of the cell walls, facilitating the release of intracellular bioactive compounds into the extraction solvent. jocpr.com EAE can be performed under mild conditions of temperature and pH, which helps to preserve the integrity of sensitive compounds like glycosides. jocpr.com

EAE has been shown to be effective for the extraction of various glycosides. For instance, the use of cellulase (B1617823) enzymes in combination with ultrasound (Ultrasonic-Assisted Enzyme Extraction) was optimized for the extraction of asiaticoside from Centella asiatica, with the best results obtained using 50% ethanol and 0.2 mL of cellulase. ikm.org.my In another application, a mixture of enzymes was used to hydrolyze flavonoid glycosides in apple pomace, followed by supercritical fluid extraction of the resulting aglycones. nih.gov This demonstrates the potential of EAE, either alone or in combination with other techniques, to improve the extraction of glycosidic compounds.

Table 5: Research Findings on Enzyme-Assisted Extraction of Glycosides This table presents data from studies utilizing enzymes for the extraction of glycosidic compounds.

| Plant Material | Target Compound | Enzyme(s) Used | Solvent | Key Finding | Reference |

| Centella asiatica | Asiaticoside | Cellulase | 50% Ethanol | Optimal yield of 0.796 mg/mL. | ikm.org.my |

| Apple Pomace | Flavonoid Aglycones | Snailase (mix of 20-30 enzymes) | Supercritical CO2 with Methanol | Successful cleavage of sugar moieties (up to 96%). | nih.gov |

Subcritical Water Extraction (SWE)

Subcritical Water Extraction (SWE) utilizes water at temperatures between 100°C and 374°C under sufficient pressure to maintain its liquid state. mdpi.comwatereurope.eu Under these conditions, the polarity of water decreases significantly, making it an effective solvent for a wide range of organic compounds, including those with moderate to low polarity. mdpi.com SWE is considered a green extraction method as it uses a non-toxic, environmentally benign solvent. The extraction efficiency can be manipulated by altering the temperature, which in turn modifies the dielectric constant of the water. mdpi.com

SWE has been successfully employed for the extraction of various natural products, including glycosides, from different plant materials. mdpi.com For example, it has been used to extract phenolic compounds from grape seeds, with optimal conditions identified as 120°C and 100 bar. scielo.br Another study on the extraction of phenolic compounds from olive fruit dreg found optimal conditions to be 160°C with a solid-to-liquid ratio of 1:50 for 30 minutes. nih.gov These examples showcase the potential of SWE for the efficient extraction of bioactive compounds like this compound from plant matrices.

Table 6: Research Findings on Subcritical Water Extraction of Bioactive Compounds This table summarizes data from studies on the SWE of compounds from different plant sources.

| Plant Material | Target Compound | Temperature (°C) | Pressure (bar) | Key Finding | Reference |

| Grape Seeds | Phenolic Compounds | 120 | 100 | Highest TPC obtained with SWE compared to other solvents. | scielo.br |

| Olive Fruit Dreg | Phenolic Compounds | 160 | - | Higher recovery compared to conventional solvent extraction. | nih.gov |

Ionic Liquid Extraction

The use of ionic liquids (ILs) represents a modern and green alternative to traditional solvent extraction methods for natural products. phcogrev.comnih.gov ILs are organic salts with low melting points (typically below 100°C), characterized by negligible vapor pressure, high thermal stability, and tunable physicochemical properties. phcogrev.commdpi.com These characteristics make them suitable for extracting bioactive compounds like this compound.

Ionic liquid-based extraction is often combined with techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) to enhance efficiency and reduce extraction times. nih.gov The mechanism involves the interaction of the IL's cations and anions with the target compound, facilitating its dissolution from the plant matrix. nih.gov The choice of the IL is crucial; imidazolium-based ILs are commonly used, and their properties can be fine-tuned by altering the alkyl chain length on the cation or changing the anion. rsc.orgresearchgate.net This tunability allows for the design of ILs with high selectivity for specific classes of compounds, such as pregnane (B1235032) glycosides.

While specific studies on this compound are limited, the general process involves optimizing several key parameters, as shown in the table below. After extraction, the target compound must be recovered from the IL, which can be achieved through methods like crystallization using an anti-solvent. mdpi.com

| Assistance Method | Use of microwave (MAE) or ultrasound (UAE). nih.gov | Can significantly accelerate the extraction process by promoting solvent penetration into the plant matrix. phcogrev.com |

Optimization of Extraction Parameters for Enhanced Yield and Purity

To maximize the recovery of this compound, the optimization of extraction parameters is essential. This is often achieved using statistical approaches like Response Surface Methodology (RSM). mdpi.com Traditional solvent extraction typically uses methanol or an ethanol-water mixture. researchgate.net The process involves systematically varying key parameters to find the optimal conditions for yield and purity.

Key parameters that are frequently optimized include:

Solvent Concentration: The ratio of organic solvent to water can significantly affect the polarity of the solvent system and its efficiency in extracting specific glycosides.

Extraction Temperature: Higher temperatures can increase extraction efficiency but risk degrading the target compounds.

Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the compounds, but prolonged times can lead to degradation and extraction of impurities.

Solid-to-Liquid Ratio: A lower ratio (more solvent) can improve extraction efficiency up to a certain point before becoming cost-ineffective. mdpi.com

Table 2: Example of Parameter Optimization Design for Glycoside Extraction

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Ethanol Concentration (%) | 70 | 80 | 90 |

| Temperature (°C) | 50 | 60 | 70 |

| Time (hours) | 1 | 2 | 3 |

| Solid/Liquid Ratio (g/mL) | 1:10 | 1:15 | 1:20 |

This systematic approach allows researchers to identify the ideal conditions to achieve the highest possible yield of this compound while minimizing the co-extraction of undesirable compounds. For instance, studies on related plants have optimized microwave-assisted extraction to enhance flavonoid yield, demonstrating the power of these optimization techniques. magtechjournal.com

Chromatographic Purification Techniques for this compound

Following initial solvent extraction, the crude extract containing this compound and other glycosides is a complex mixture that requires extensive purification. scribd.com The purification process is a multi-step procedure typically involving several chromatographic techniques to isolate the compound to a high degree of purity. researchgate.net

The general workflow is as follows:

Initial Fractionation: The crude extract is often subjected to liquid-liquid partitioning, for example, between ethyl acetate (B1210297) and water, to separate compounds based on polarity. scribd.com

Column Chromatography: The resulting fraction is then typically purified using open column chromatography. researchgate.net Silica (B1680970) gel is a common stationary phase, where a gradient elution system, such as chloroform-methanol with increasing methanol concentration, is used to separate fractions containing different glycosides. nih.gov Other materials like Sephadex LH-20 may also be used for size-exclusion chromatography. scribd.commdpi.com

High-Performance Liquid Chromatography (HPLC): Fractions that appear pure on Thin Layer Chromatography (TLC) are often found to be mixtures when analyzed by HPLC. scribd.com Therefore, final purification is almost always achieved using preparative or semi-preparative HPLC. mdpi.comnih.gov A reversed-phase C18 column is commonly employed, with a mobile phase consisting of a methanol-water or acetonitrile-water gradient. scribd.comnih.gov

Table 3: Summary of Chromatographic Techniques for this compound Purification

| Chromatographic Step | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Chloroform-Methanol (gradient) nih.gov | Initial separation of crude extract into less complex fractions. researchgate.net |

| Gel Permeation Chromatography | Sephadex LH-20 | Methanol scribd.com | Separation based on molecular size, removes high molecular weight impurities. |

| Droplet Counter-Current Chromatography (DCCC) | N/A (Liquid-Liquid) | Varies (e.g., n-BuOH systems) scribd.com | Further fractionation of complex glycoside mixtures. |

| Reversed-Phase HPLC | C18 (ODS) scribd.com | Methanol-Water or Acetonitrile-Water (gradient) scribd.comnih.gov | Final purification to achieve high-purity this compound. mdpi.com |

This sequential application of different chromatographic methods, each leveraging a different separation principle, is essential for isolating this compound from the dozens of other related compounds present in the initial plant extract. researchgate.net

Biosynthetic Pathways and Precursor Analysis of Periplocoside K

Steroid Biosynthesis Pathways in Periploca sepium

The production of steroids in Periploca sepium begins with upstream pathways that create the basic building blocks, which are then cyclized and modified to form a diverse array of steroidal compounds. nih.gov

The primary upstream pathway for steroid biosynthesis in Periploca sepium is the mevalonic acid (MVA) pathway. nih.gov This essential metabolic route is present in eukaryotes, archaea, and some bacteria, and is responsible for producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These two five-carbon molecules are the universal precursors for the synthesis of all isoprenoids, a vast class of biomolecules that includes steroids. wikipedia.org

The MVA pathway begins with acetyl-CoA. wikipedia.org Through a series of enzymatic reactions, acetyl-CoA is converted to (R)-mevalonate. wikipedia.org This initial sequence of steps is referred to as the upper mevalonate (B85504) pathway. wikipedia.org In eukaryotes, mevalonate is then twice phosphorylated and subsequently decarboxylated to yield IPP. wikipedia.org Transcriptome analysis of P. sepium has successfully identified the genes encoding the key enzymes of this pathway, confirming its role in providing the precursors for steroid synthesis in the plant. nih.gov

Table 1: Key Enzymes of the Upper Mevalonic Acid (MVA) Pathway Identified in Periploca sepium This table is based on data from transcriptome analysis of Periploca sepium. nih.gov

| Enzyme Name | Abbreviation | Function |

| Acetyl-CoA acetyltransferase | ACAT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. |

| HMG-CoA synthase | HMGS | Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA. |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to produce mevalonate. |

| Mevalonate kinase | MK | Phosphorylates mevalonate to form mevalonate-5-phosphate. hmdb.ca |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to form mevalonate-5-pyrophosphate. nih.gov |

| Mevalonate diphosphate (B83284) decarboxylase | MDD | Decarboxylates mevalonate-5-pyrophosphate to yield isopentenyl pyrophosphate (IPP). nih.gov |

Following the synthesis of isoprenoid precursors via the MVA pathway, the cyclization of squalene (B77637) marks a critical divergence point leading to different types of steroids. nih.gov In most plants, the primary pathway for phytosterol synthesis proceeds through the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol (B190886). wikipedia.org Cycloartenol then serves as the starting point for the biosynthesis of nearly all plant steroids. wikipedia.org

However, research has revealed that Periploca sepium, like some other dicotyledonous plants, possesses genes for both cycloartenol synthase (CAS) and lanosterol (B1674476) synthase (LAS). nih.govresearchgate.net This indicates the coexistence of two distinct pathways for sterol formation in the plant. nih.gov While the cycloartenol pathway is dominant for producing phytosterols, the presence of a functional lanosterol synthase suggests a specific, albeit potentially minor, role for the lanosterol pathway, which is the primary route in animals and fungi. wikipedia.orgresearchgate.net The existence of both pathways highlights the metabolic versatility of P. sepium in producing its complex array of steroidal compounds. nih.govresearchgate.net

Table 2: Key Oxidosqualene Cyclases in Periploca sepium This table is based on data from transcriptome analysis of Periploca sepium. nih.govresearchgate.net

| Enzyme Name | Abbreviation | Pathway | Function |

| Cycloartenol synthase | CAS | Cycloartenol Pathway | Catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol. |

| Lanosterol synthase | LAS | Lanosterol Pathway | Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol. |

Contribution of the Mevalonic Acid (MVA) Pathway

Enzymatic Regulation in Periplocoside K Biosynthesis

The flow of precursors through the steroid biosynthesis pathway is tightly regulated by key enzymes that act as critical control points. Two such enzymes, squalene synthase and squalene epoxidase, catalyze the first committed steps toward sterol formation after the MVA pathway. nih.gov

Squalene synthase (SS), also known as SQS, is a crucial enzyme that marks a major branching point in isoprenoid metabolism. nih.gov It catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to produce squalene. nih.gov This is considered the first committed step in sterol biosynthesis. nih.gov

Following this, squalene epoxidase (SE), also known as squalene monooxygenase, performs the first oxygenation step in the pathway. wikipedia.orgmdpi.com It catalyzes the stereospecific conversion of squalene into 2,3-oxidosqualene (squalene epoxide). nih.govwikipedia.org This reaction is considered one of the rate-limiting steps in the entire sterol biosynthesis pathway. nih.govwikipedia.org The genes for both SS and SE have been identified in Periploca sepium, underscoring their fundamental role in providing the direct precursor, 2,3-oxidosqualene, for cyclization into either cycloartenol or lanosterol. nih.govresearchgate.net

Table 3: Key Regulatory Enzymes in the Sterol Pathway of Periploca sepium This table is based on data from transcriptome and functional studies. nih.govnih.govnih.gov

| Enzyme Name | Abbreviation | Substrate | Product | Catalytic Function |

| Squalene Synthase | SS (SQS) | Farnesyl diphosphate (FPP) | Squalene | Catalyzes the first committed step in sterol biosynthesis. |

| Squalene Epoxidase | SE (SQE) | Squalene | 2,3-Oxidosqualene | Catalyzes the first oxygenation and a rate-limiting step in sterol biosynthesis. |

Pregnane (B1235032) Pathway Intermediates and Biogenetic Connections

This compound belongs to the class of C21 steroidal glycosides, which are characterized by a pregnane skeleton. mdpi.comresearchgate.net The biosynthesis of these compounds in P. sepium is believed to proceed through the pregnane pathway, for which cholesterol serves as a direct precursor. nih.gov Pregnane derivatives themselves are considered key intermediates in the biosynthesis of other complex steroids, such as cardenolides. nih.gov

Evidence for this pathway in P. sepium comes from the isolation and analysis of various pregnane glycosides. mdpi.com Research has established a biogenetic connection between a C21 steroid isolated from the plant and (3β,5β,14β)-3,14,21-trihydroxypregnan-20-one, a known precursor of cardenolides. mdpi.comresearchgate.net The presence of this intermediate strongly indicates that the pregnane pathway is active in P. sepium for the production of its characteristic C21 steroidal glycosides. mdpi.com Further analysis of the P. sepium transcriptome has identified genes encoding enzymes, such as 3-beta-hydroxysteroid dehydrogenase (3β-HSD) and progesterone (B1679170) 5-beta-reductase (5β-POR), which are known to be involved in the modification of the steroid nucleus to produce pregnane derivatives. nih.gov

Chemical Synthesis Strategies and Structural Modification of Periplocoside K

Total Synthesis Approaches for Complex Pregnane (B1235032) Glycosides

The total synthesis of complex pregnane glycosides like Periplocoside K is a formidable task that requires precise control over stereochemistry and the assembly of complex oligosaccharide chains. While a complete total synthesis of this compound itself is not extensively documented in publicly available research, the strategies employed for the synthesis of closely related and structurally similar compounds, such as Periploside A, provide a clear roadmap for how such a synthesis would be approached. nih.govthieme-connect.comnih.govresearchgate.net

Stereoselective Glycosylation Methods

A critical challenge in the synthesis of pregnane glycosides is the stereoselective formation of glycosidic linkages, particularly the β-glycosidic bonds involving 2-deoxy sugars, which are notoriously difficult to control. nih.govresearchgate.net Researchers have developed various methods to achieve high stereoselectivity. These include:

Neighboring Group Participation: The use of a participating group at the C2 position of the glycosyl donor can direct the incoming glycosyl acceptor to the opposite face, resulting in a 1,2-trans glycosidic linkage. chemrxiv.org

Catalyst-Controlled Glycosylation: The development of specific catalysts, such as gold(I) complexes, has enabled highly stereoselective glycosylations, even with challenging 2-deoxy sugar donors. acs.org For instance, gold(I)-catalyzed glycosylation of glycosyl ortho-alkynylbenzoates has been successfully applied in the assembly of complex oligosaccharides. chemrxiv.org

Donor and Acceptor Reactivity Tuning: Modifying the protecting groups on both the glycosyl donor and acceptor can influence the stereochemical outcome of the glycosylation reaction. mdpi.com

Umpolung Glycosylation: This strategy involves the inversion of polarity at the anomeric center, allowing for the formation of glycosidic bonds through nucleophilic attack by an anomeric anion. mdpi.com

Construction of Unique Spiro-orthoester and Formyl Acetal (B89532) Bridged Orthoester (FABO) Motifs

A defining feature of many complex pregnane glycosides, including the related Periploside A, is the presence of a unique seven-membered formyl acetal bridged orthoester (FABO) motif. nih.govthieme-connect.comnih.govresearchgate.net The construction of this intricate spiro-orthoester linkage is a significant hurdle in the total synthesis.

The successful synthesis of the FABO motif has been achieved through a combination of established glycosylation protocols. nih.govnih.govresearchgate.net Specifically, a combination of Sinaÿ's protocol for the formation of orthoesters and Crich's protocol for acetal glycosides has been effectively utilized. nih.govnih.govresearchgate.netresearchgate.net This dual approach allows for the controlled and stereoselective construction of the complex FABO structure. nih.govnih.govresearchgate.net The synthesis involves the creation of a ketene (B1206846) acetal intermediate from a 2-selenoglycoside, which then undergoes further reaction to form the anomeric orthoester. researchgate.net

Application of Established Glycosylation Protocols (e.g., Crich's, Sinaÿ's)

The total synthesis of complex pregnane glycosides heavily relies on well-established glycosylation methods.

Crich's Glycosylation: This method, which often involves the use of sulfoxide (B87167) chemistry, is a powerful tool for the formation of glycosidic bonds, particularly for the synthesis of acetal glycosides that are part of the FABO motif. nih.govnih.govresearchgate.net

Sinaÿ's Glycosylation: Sinaÿ's radical glycosylation has been instrumental in the coupling of large oligosaccharide chains, a crucial step in assembling the complex glycan structures of these natural products. nih.gov This protocol is key to forming the orthoester component of the FABO motif. nih.govnih.govresearchgate.net

The strategic combination of these and other glycosylation methods allows for the convergent and stereocontrolled synthesis of the complex oligosaccharide portions of molecules like Periploside A, providing a blueprint for the synthesis of this compound. nih.govnih.govresearchgate.net

Semisynthesis of this compound Derivatives

Semisynthesis, starting from a readily available natural product or a key intermediate, offers a more practical approach to generating derivatives of complex molecules like this compound. This strategy allows for the exploration of structure-activity relationships without undertaking a lengthy and often low-yielding total synthesis.

Ester Derivatization from Pregnane Core Structures (e.g., pregn-5-ene-3β,17α,20(S)-triol)

A common semisynthetic strategy involves the modification of the steroidal aglycone. Starting with a core structure like pregn-5-ene-3β,17α,20(S)-triol, various derivatives can be prepared through esterification of the hydroxyl groups. bioscientifica.comcore.ac.uk This approach allows for the introduction of a wide range of functional groups at specific positions on the pregnane skeleton. The synthesis of such steroid derivatives is well-established, with methods available for producing various isomers and analogs. google.comresearchgate.net

Synthesis of Analogs for Structure-Activity Relationship Elucidation

The synthesis of analogs of this compound and related compounds is crucial for understanding which structural features are essential for their biological activity. researchgate.netmdpi.com By systematically modifying different parts of the molecule, researchers can probe the interactions with biological targets and potentially develop new compounds with improved properties.

Studies on analogs of the related Periploside A have shown that the unique FABO motif is important for its immunosuppressive activity. nih.govnih.govresearchgate.net Synthetic analogs where the stereochemistry of the spiro-quaternary carbon in the FABO motif was altered retained significant biological activity, highlighting the importance of this structural feature. nih.govnih.govresearchgate.net

Furthermore, the synthesis of various derivatives, including those with modified side chains or different functional groups on the naphthoquinone ring, can provide valuable insights into the structure-activity relationship. mdpi.com These studies are essential for the rational design of new therapeutic agents based on the this compound scaffold. nih.gov

Development of Fluorescent Derivatives for Mechanistic Studies

The elucidation of the precise mechanisms of action of bioactive compounds like this compound heavily relies on the ability to track their movement and interaction with cellular components in real-time. The development of fluorescent derivatives, or probes, is a powerful strategy to achieve this. By attaching a fluorescent molecule (a fluorophore) to the parent compound, researchers can visualize its localization, accumulation, and binding to potential targets within biological systems using advanced imaging techniques.

While specific studies detailing the synthesis of a fluorescent derivative of this compound are not extensively documented in publicly available research, the methodology applied to structurally similar compounds, such as Periplocoside NW (PSNW), provides a clear and analogous pathway. PSNW is also a pregnane glycoside isolated from Periploca sepium, and research on its fluorescent labeling offers valuable insights. nih.govresearchgate.netmdpi.com

A notable example is the synthesis of a fluorescent derivative of PSNW, termed MANT-PSNW. nih.gov This process involves the chemical modification of the PSNW molecule to incorporate a fluorescent marker. The synthesis, as illustrated in the research, proceeds by reacting PSNW with isatoic acid anhydride. nih.gov This reaction leads to the formation of a derivative that incorporates the fluorescent N-methylanthraniloyl (MANT) group.

The successful synthesis of MANT-PSNW demonstrates a viable strategy for creating fluorescent probes from periplocosides. This fluorescent derivative was subsequently used to investigate the localization of the compound in the midgut of insect larvae, confirming that it binds to midgut cells. nih.gov Such studies are crucial for understanding the mode of action, which in the case of some periplocosides, involves stomach toxicity in certain insects. nih.gov

The general principle of creating such fluorescent probes involves identifying a suitable functional group on the parent molecule that can be chemically modified without abolishing its biological activity. For complex natural products like this compound, this requires a careful analysis of their structure to find reactive sites, such as hydroxyl or carboxyl groups, that are not essential for their primary pharmacological effects. The choice of the fluorophore is also critical and depends on factors like its size, brightness, photostability, and whether its fluorescence properties are sensitive to the local environment, which can provide additional mechanistic information. mdpi.comthermofisher.com

The development of fluorescent derivatives is a key step in moving from identifying a bioactive compound to understanding its detailed molecular mechanism. These tools enable a range of sophisticated biological imaging experiments, including fluorescence microscopy, to visualize the compound's journey and interactions within living cells and tissues. nih.govnih.gov

Research Findings on a Fluorescent Periplocoside Analog

The synthesis of a fluorescent derivative of Periplocoside NW (PSNW), a compound structurally related to this compound, provides a blueprint for the development of similar probes. The following table summarizes the key components and conditions of the synthesis of MANT-PSNW. nih.gov

| Reactant/Component | Role in Synthesis | Specific Compound/Condition |

|---|---|---|

| Parent Compound | The starting periplocoside for fluorescent labeling. | Periplocoside NW (PSNW) |

| Fluorescent Tag Precursor | Reacts with the parent compound to attach the fluorescent group. | Isatoic acid anhydride |

| Catalyst/Reagent | Facilitates the reaction. | 4-demethylaminopyridine |

| Solvent | Provides the medium for the reaction. | Anhydrous N,N-dimethylformamide |

| Reaction Monitoring | Method to track the progress of the synthesis. | Thin layer chromatography |

| Quenching Agent | Stops the reaction upon completion. | Methanol (B129727) |

| Final Product | The resulting fluorescent derivative. | MANT-PSNW |

Following synthesis, the fluorescent derivative MANT-PSNW was used in localization studies. The findings from these experiments are summarized below.

| Experiment Type | Observation | Conclusion |

|---|---|---|

| Fluorescence Localization (in vivo) | Green fluorescence was observed in the midgut tissues of insects fed with MANT-PSNW. | The periplocoside derivative localizes to the midgut after ingestion. nih.gov |

| Fluorescence Localization (in vitro) | Incubation of isolated midgut tissues with MANT-PSNW also resulted in green fluorescence. | The compound directly binds to the midgut cells. nih.gov |

| Ultrastructural Analysis | Compared to controls, the midguts of insects treated with the fluorescent derivative showed damaged and disarranged cells. | The binding of the periplocoside to the midgut cells leads to cellular damage. nih.gov |

These findings, based on a fluorescent derivative of a closely related periplocoside, underscore the power of this technique. The development of a fluorescent this compound would similarly enable detailed mechanistic studies of its biological activities.

Preclinical Pharmacological and Biological Activity Studies of Periplocoside K

Immunosuppressive Activities

Periplocoside K, along with other related compounds from Periploca sepium, has demonstrated notable immunosuppressive properties in preclinical studies. mdpi.comresearchgate.netontosight.ai These activities are primarily centered on the modulation of T-lymphocyte function and the production of key signaling molecules involved in the immune response.

Modulation of T-Lymphocyte Proliferation

Research has shown that periplocosides, including compounds structurally related to this compound, can inhibit the proliferation of T-lymphocytes. researchgate.netnyxxb.cn For instance, a study on various pregnane (B1235032) glycosides from Periploca sepium found that several of these compounds exhibited inhibitory activity against T-lymphocyte proliferation in vitro. researchgate.net Another compound from the same plant, Periplocoside E, was found to potently inhibit T-cell proliferation induced by concanavalin (B7782731) A. nih.gov This suggests that compounds from this class, including this compound, may interfere with the signaling pathways that lead to the expansion of T-cell populations during an immune response. The immunosuppressive effects of these compounds are considered significant, with some studies noting their potency in inhibiting T-cell proliferation is comparable to established immunosuppressants like rapamycin (B549165) and cyclosporin (B1163) A. researchgate.net

Impact on Cytokine Production (e.g., Interleukin-2, Interferon-gamma)

The immunosuppressive effects of periplocosides extend to the regulation of cytokine production. Cytokines are crucial for communication between immune cells and orchestrating an appropriate immune response. Interleukin-2 (IL-2) is a key cytokine that promotes the proliferation and differentiation of T-cells, while interferon-gamma (IFN-γ) is a critical mediator of both innate and adaptive immunity. dovepress.comwikipedia.org

Regulation of Macrophage Polarization (M1/M2 Phenotypes)

Macrophages are versatile immune cells that can adopt different functional phenotypes, broadly classified as M1 and M2, in response to microenvironmental signals. nih.gov M1 macrophages are classically activated, pro-inflammatory cells that play a role in host defense, while M2 macrophages are alternatively activated and are involved in tissue repair and immunoregulation. frontiersin.orgijbs.comoncotarget.com

While direct studies on this compound's effect on macrophage polarization are limited, the known immunosuppressive activities of related compounds suggest a potential role in this process. The suppression of pro-inflammatory cytokines like IFN-γ, a key driver of M1 polarization, indicates that periplocosides might shift the balance towards an M2-like phenotype. frontiersin.org An M2-dominant environment is generally associated with the resolution of inflammation and a suppressed cytotoxic T-cell response. oatext.com The modulation of macrophage phenotype represents a potential mechanism through which this compound could exert its immunoregulatory effects.

Antitumor Potential

In addition to its immunomodulatory properties, this compound has been identified as a constituent of the antitumor fractions of Periploca sepium. amanote.comcapes.gov.brscispace.comeaht.org The antitumor potential of this class of compounds is an active area of research, with investigations exploring their direct cytotoxic effects and the underlying molecular mechanisms.

Association with Antitumor Fractions of Periploca sepium

The root bark of Periploca sepium has been traditionally used in Chinese medicine. eaht.org Bioactivity-guided fractionation of extracts from this plant has led to the isolation of several compounds with antitumor activity, including a series of periplocosides. scispace.comjst.go.jp this compound was specifically isolated from a fraction of the chloroform (B151607) extract that demonstrated antitumor activity against Sarcoma 180 ascites in mice. mdpi.comjst.go.jp Other related compounds from this plant, such as periplocin (B192072), have also shown the ability to inhibit the growth of various cancer cell lines and induce apoptosis. nih.govnih.govspandidos-publications.com

Mechanistic Insights from Related Compounds (e.g., Unfolded Protein Response (UPR) Modulation, PI3K/AKT Pathway)

The precise antitumor mechanisms of this compound are still under investigation, but studies on related cardiac glycosides provide valuable insights.

Unfolded Protein Response (UPR) Modulation: The endoplasmic reticulum (ER) is a critical organelle for protein folding. When unfolded or misfolded proteins accumulate, a state of ER stress occurs, triggering the unfolded protein response (UPR). oncotarget.com While the UPR initially aims to restore homeostasis, prolonged or overwhelming ER stress can lead to apoptosis. oncotarget.com Some cardiac glycosides have been shown to suppress the UPR, which can contribute to their apoptotic effects in cancer cells. nih.govresearchgate.net For example, the cardiac glycoside lanatoside (B1674450) C has been reported to inhibit the ER-stress induction of GRP78, a key regulator of the UPR, in pancreatic cancer cells. nih.gov This suggests that modulation of the UPR could be a potential antitumor mechanism for this compound.

PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. mdpi.com Dysregulation of this pathway is a common feature in many cancers. mdpi.com Several cardiac glycosides have been found to exert their antitumor effects by inhibiting the PI3K/AKT pathway. mdpi.comoncotarget.comsci-hub.se For instance, bufalin, another cardiac glycoside, inhibits the activation of Aurora A/B kinases by suppressing the PI3K/AKT pathway, leading to mitotic arrest in cancer cells. oncotarget.com The inhibition of this pathway can disrupt cancer cell survival and proliferation, highlighting another potential avenue through which this compound may exert its antitumor activity. mdpi.comresearchgate.netresearchgate.netplos.org

Insecticidal Properties

This compound is a member of the pregnane glycosides, a class of chemical compounds isolated from the root bark of Periploca sepium Bunge. researchgate.netresearchgate.net This plant has been recognized for its potent insecticidal properties, which are largely attributed to these glycoside constituents. researchgate.netmdpi.com Research indicates that periplocosides function as stomach poisons against various insect pests, with no observed contact toxicity. nih.govmdpi.com When ingested by susceptible insects, these compounds induce characteristic symptoms, including the cessation of feeding followed by noticeable abdominal swelling. nih.govmdpi.com

Activity Against Agricultural Pests (e.g., Mythimna separata)

The Oriental armyworm, Mythimna separata, a significant pest affecting cereal crops, has been a primary subject in the evaluation of the insecticidal efficacy of periplocosides. nih.gov While this compound has been identified as one of the active constituents of Periploca sepium, detailed insecticidal activity studies have often focused on its analogues, such as Periplocoside T (PST), Periplocoside D (PSD), and Periplocoside F (PSF). researchgate.netnih.gov

Table 1: Insecticidal Activity of Various Periplocosides Against Mythimna separata (3rd Instar Larvae)

| Compound | LD₅₀ (μ g/larva ) | Reference |

| Periplocoside T (PST) | 1.31 | researchgate.netnih.gov |

| Periplocoside F (PSF) | 3.42 | researchgate.netnih.gov |

| Periplocoside D (PSD) | 3.94 | researchgate.netnih.gov |

Proposed Modes of Action at Cellular and Subcellular Levels

The insecticidal action of periplocosides is primarily initiated in the digestive system of the insect. researchgate.net Studies targeting M. separata have identified the midgut as a crucial site of action. nih.gov Fluorescence localization experiments have shown that these compounds can bind to the midgut cells of the larvae. researchgate.netnih.gov

At the subcellular level, ingestion of periplocosides leads to significant and destructive changes in the midgut epithelium. nih.gov Ultrastructural observations have revealed the following effects:

Destruction of Microvilli: The brush border membrane, which is essential for nutrient absorption, undergoes severe damage. nih.govmdpi.com

Organelle Damage: Mitochondria and the endoplasmic reticulum within the midgut cells show signs of destruction. nih.gov

Cytomembrane Disruption: The integrity of the cell membrane is compromised. nih.gov

The initial site of action is believed to be the brush-border membrane vesicles (BBMVs) of the midgut epithelial cells. mdpi.comnih.gov Research into the specific molecular targets has pointed towards several proteins. Studies on Periplocoside P (PSP) and Periplocoside T (PST) strongly suggest that vacuolar-type H+-ATPase (V-ATPase) is a primary target, with the compounds significantly inhibiting its activity. nih.govnyxxb.cn Other research using Periplocoside E for affinity chromatography identified potential binding proteins, including aminopeptidase (B13392206) N and aminopeptidase N3, as putative targets for this class of compounds. mdpi.com These findings suggest that periplocosides disrupt essential digestive and cellular functions in the insect midgut, leading to toxicity.

Anti-inflammatory Effects

This compound, as part of a group of eight main pregnane glycosides (collectively termed PePs) from Periploca sepium, has been studied for its anti-inflammatory properties. researchgate.net The root bark of this plant has a history of use in traditional medicine for treating inflammatory conditions like rheumatoid arthritis. researchgate.netnih.gov

Preclinical studies have demonstrated that oral administration of this mixture of pregnane glycosides, which includes this compound, can produce significant anti-inflammatory effects. researchgate.net In a rat model of carrageenan-induced paw edema, the glycoside mixture was shown to reduce swelling. researchgate.net Furthermore, in a mouse model of dinitrofluorobenzene (DNFB)-induced ear edema, the PePs mixture also exhibited anti-inflammatory activity. researchgate.net

The therapeutic benefits of these compounds are linked to their ability to modulate the immune response. The anti-inflammatory and anti-arthritic effects are attributed, at least in part, to the suppression of pro-inflammatory cytokines, specifically Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17). researchgate.net Further investigation into the molecular mechanisms suggests that this compound may exert its effects by inhibiting the TNF/NF-κB signaling pathway, a critical pathway in the regulation of inflammatory responses. clausiuspress.comnih.gov The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family of transcription factors controls the expression of numerous genes involved in inflammation and immunity. nih.govwikipedia.org

Table 2: Summary of Preclinical Anti-inflammatory Activity of Periplocoside-Containing Extracts

| Experimental Model | Observed Effect | Proposed Mechanism | Reference |

| Carrageenan-Induced Paw Edema (Rats) | Decreased edema | Suppression of pro-inflammatory response | researchgate.net |

| DNFB-Induced Ear Edema (Mice) | Decreased edema | Suppression of pro-inflammatory response | researchgate.net |

| Cellular Models | Inhibition of pro-inflammatory cytokine secretion (IFN-γ, IL-17) | Suppression of IFN-γ and IL-17 | researchgate.net |

| Molecular Pathway Analysis | Inhibition of TNF/NF-κB signaling | Downregulation of a key inflammatory pathway | clausiuspress.com |

Mechanistic Investigations and Identification of Cellular Targets of Periplocoside K

Ligand-Target Interactions

Studies have identified key proteins in the insect midgut that serve as binding sites for periplocosides, leading to the disruption of their normal functions.

Vacuolar-type H+-ATPases (V-ATPases) are essential multi-subunit enzymes responsible for pumping protons across membranes. In insects, they are crucial for energizing nutrient transport and maintaining the high pH of the midgut lumen necessary for digestion. Research on Periplocoside P (PSP), a structurally related compound, has provided strong evidence that V-ATPase is a primary target for this class of insecticides. nih.govnih.gov

Comparative proteomic analysis of brush border membrane vesicles (BBMVs) from the midgut epithelium of the oriental armyworm, Mythimna separata, treated with PSP, revealed significant up-regulation of the V-ATPase A subunit. nih.gov Subsequent enzymology assays confirmed that PSP can significantly inhibit V-ATPase activity in a concentration-dependent manner. nih.govresearchgate.net This inhibition disrupts the proton gradient, impairing the function of the midgut and contributing to the insecticidal effect. nih.gov Further studies have suggested that the H subunit of V-ATPase may also be a target protein. dntb.gov.ua The targeting of V-ATPase by periplocosides represents a key mechanism underlying their toxicity to insects. nih.gov

Aminopeptidases (APNs) are exopeptidases located in the brush border membrane of the insect midgut that play a critical role in the final stages of protein digestion by cleaving N-terminal amino acids from peptides. nih.govfrontiersin.org They are also known receptors for other insecticidal proteins, such as Bacillus thuringiensis (Bt) toxins. frontiersin.orgresearchgate.net

Table 1: Potential Protein Targets of Periplocosides in Mythimna separata Midgut This table summarizes proteins identified through affinity chromatography using Periplocoside E as a ligand.

| Protein Name | Function | Putative Role in Toxicity |

|---|---|---|

| Aminopeptidase (B13392206) N | Exopeptidase; protein digestion. nih.gov | Identified as a potential target, suggesting interference with nutrient processing. nih.govresearchgate.net |

| Aminopeptidase N3 | Exopeptidase; protein digestion. nih.gov | Identified as a potential target, implicating disruption of digestive processes. nih.govresearchgate.net |

| Luciferin 4-monooxygenase | Enzyme. nih.gov | Binding protein; specific role in toxicity is not fully elucidated. nih.gov |

| NADH dehydrogenase subunit 5 | Component of the mitochondrial respiratory chain. nih.gov | Binding protein; may suggest effects on energy metabolism. nih.gov |

| Actin | Cytoskeletal protein. nih.gov | Common binding protein; may relate to disruption of cell structure. nih.govresearchgate.net |

Vacuolar-Type H+-ATPases (V-ATPase) as Putative Insecticidal Targets

Signaling Pathway Modulations

Periplocosides can influence intracellular signaling cascades that are fundamental to cell survival, proliferation, and stress responses.

The Extracellular Signal-Regulated Kinase (ERK) pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus. wikipedia.orgfrontiersin.org It regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. wikipedia.orgmdpi.com The pathway is typically activated by growth factors and other extracellular stimuli, leading to a phosphorylation cascade involving Raf, MEK, and finally ERK. wikipedia.org Studies involving Periplocoside E have compared its effects to inhibitors of the ERK1/2 signaling pathway, suggesting that this compound may exert some of its biological effects through modulation of this cascade.

The Jun N-terminal Kinase (JNK) pathway is another crucial component of the mitogen-activated protein kinase (MAPK) signaling network. wikipedia.org It is primarily activated by stress stimuli such as UV irradiation, heat shock, and inflammatory cytokines. wikipedia.org The JNK pathway plays a central role in regulating apoptosis, inflammation, and cellular stress responses. nih.gov Activation involves a tiered phosphorylation cascade that ultimately leads to the phosphorylation of transcription factors like c-Jun, which in turn modulates the expression of genes involved in these processes. nih.govscientificarchives.com Research on Periplocoside E has also drawn comparisons to inhibitors of the JNK signal pathway, indicating a potential interaction between the compound and this stress-activated cascade.

Extracellular Signal-Regulated Kinase (ERK) Pathway

Affected Cellular Processes

The interaction of periplocosides with their molecular targets triggers a cascade of events that disrupt several fundamental cellular processes in insects. Proteomic analysis of M. separata midgut BBMVs following treatment with Periplocoside P (PSP) identified several differentially expressed proteins (DEPs), shedding light on the downstream consequences of exposure. nih.gov

The identified DEPs were categorized into several functional groups, with the majority related to protein degradation and transporter activity. nih.gov Other affected processes included protein folding and protein synthesis. nih.gov

Protein Degradation: The expression of proteins involved in breaking down other proteins, such as trypsin-like protease, was altered, suggesting a disruption in normal protein turnover and digestive functions. nih.gov

Transporter Activity: A significant number of affected proteins were transporters, including the V-ATPase A subunit. This indicates that a primary effect of periplocosides is the disruption of ion and molecule transport across the midgut epithelial cell membranes. nih.gov

Protein Folding: Proteins that assist in the proper folding of other proteins, such as calreticulin (B1178941) (CRT) and heat-shock protein 72 (HSP72), were found to be up-regulated. nih.gov This suggests the cell is experiencing stress and initiating a response to handle misfolded or damaged proteins. researchgate.netnih.govabcam.com

Protein Synthesis: The analysis also identified changes in proteins related to protein synthesis, such as a ribosomal protein, indicating that the fundamental process of creating new proteins is affected by periplocoside treatment. nih.govfrontiersin.org

Table 2: Functional Classification of Differentially Expressed Proteins in M. separata Midgut after Periplocoside P Treatment This table is based on proteomic data showing cellular processes affected by Periplocoside P. nih.gov

| Functional Category | Examples of Affected Proteins | Implication |

|---|---|---|

| Protein Degradation | Trypsin-like protease | Disruption of protein digestion and turnover. nih.gov |

| Transporter Activity | V-ATPase A subunit, Transferrin | Impaired ion transport and nutrient uptake. nih.gov |

| Protein Folding | Calreticulin (CRT), HSP72, Protein disulfide-isomerase (PDI) | Induction of cellular stress response to misfolded proteins. nih.gov |

| Protein Synthesis | 39S ribosomal protein L46 | Interference with the basic machinery of protein production. nih.gov |

Structure Activity Relationship Sar Studies of Periplocoside K and Its Analogues

Influence of the Pregnane (B1235032) Steroid Nucleus on Biological Activity

The pregnane steroid nucleus is a fundamental component of Periplocoside K, contributing significantly to its biological activity. Steroids, which are modified triterpenes, are characterized by a tetracyclic C17 hydrocarbon structure. uomustansiriyah.edu.iq The specific modifications and substitutions on this nucleus are crucial determinants of the molecule's function.

The adrenal cortex produces over 50 different steroids, including important hormones like aldosterone (B195564) and hydrocortisone, which are biosynthesized from pregnenolone. uomustansiriyah.edu.iq These endogenous corticosteroids are involved in a wide array of physiological processes. Glucocorticoids, for instance, are renowned for their potent anti-inflammatory and immunosuppressive actions. uomustansiriyah.edu.iq

The biological activities of pregnane glycosides, including their immunosuppressive effects, are closely tied to the structure of the steroid aglycone. researchgate.netnih.gov While some natural steroids like androgens are not genotoxic, others, such as estradiol (B170435) and estrone, have demonstrated genotoxic properties, highlighting the importance of the specific steroid structure. nih.gov The pregnane glycosides found in Periploca species are noted for their diverse pharmacological activities, including cardiotonic, anti-inflammatory, and immunosuppressive properties. dntb.gov.ua

Role of the Oligosaccharide Chain in Biological Specificity

The oligosaccharide chain attached to the pregnane steroid nucleus is a key determinant of the biological specificity of this compound. Oligosaccharides, which are polymers of a few simple sugars, are involved in critical biological functions such as cell recognition and adhesion. longdom.orgwikipedia.org They are typically found as glycans linked to proteins or lipids. longdom.org

The length and composition of the sugar chain in periplocosides have been found to directly influence their inhibitory activity and selective index. researchgate.net The sugar units themselves can be considered characteristic components of Periploca species, often containing 2,6-dideoxysugars or 6-deoxysugars. mdpi.com The sequence of these sugars often follows patterns observed in cardiac and pregnane-type glycosides from other plants in the Apocynaceae family. mdpi.com

The functions of oligosaccharides are diverse and can range from modulating protein function to mediating specific recognition events that are crucial for development and survival. nih.govucsd.edu The specific sequence and presentation of these sugar chains can be targets for recognition by biological molecules, influencing the compound's interactions within a biological system. nih.gov

Impact of the Formyl Acetal (B89532) Bridged Orthoester (FABO) Motif on Immunosuppressive Activity

A unique and critical structural feature of many periplocosides is the seven-membered formyl acetal bridged orthoester (FABO) motif, which links two sugar units. researchgate.netresearchgate.net This FABO motif has been identified as a crucial element for the potent immunosuppressive activity of these compounds. researchgate.netresearchgate.net

Research has shown that synthetic analogues that retain the FABO motif largely preserve the inhibitory activities against T-lymphocyte proliferation, underscoring the importance of this chemical linkage for their immunosuppressive effects. researchgate.netresearchgate.net The construction of this complex motif in the total synthesis of periploside A was a significant chemical challenge, highlighting its unique structure. researchgate.netdntb.gov.ua The orthoester function itself is considered an essential structural feature for the immunosuppressive activity of these molecules. researchgate.net

Significance of Stereochemical Configurations on Bioactivity

The three-dimensional arrangement of atoms, or stereochemistry, within the this compound molecule and its analogues plays a significant role in their biological activity. nih.gov The absolute configuration at various chiral centers, including those within the steroid nucleus and the sugar moieties, can dramatically influence how the molecule interacts with its biological targets.

Contribution of Sugar Units to Compound Penetration and Target Interaction

Oligosaccharides can modulate the function of membrane proteins that act as receptors and can serve as recognition sites for cell signaling. wikipedia.org The specific composition of the oligosaccharide chain can influence the binding mechanisms of receptors. longdom.org Additives with sugar-like structures, such as those with multiple hydroxyl groups, have been used in drug delivery systems to facilitate the release and absorption of therapeutic agents. google.com These sugar-based components can interact with the lipid structures of cell membranes, potentially aiding in the transport of the drug into the target tissue. google.com

Comparative Bioactivity of Core Structures and Derived Esters

Modifications to the core structure of this compound, such as the formation of esters, can significantly alter its bioactivity. The process of creating ester derivatives of hydroxyl groups is a common strategy in medicinal chemistry to modify the solubility and pharmacokinetic properties of a drug. uomustansiriyah.edu.iq For instance, making a compound more lipid-soluble can slow its release from an injection site. uomustansiriyah.edu.iq

Advanced Analytical and Research Methodologies for Periplocoside K Studies

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone in the study of periplocosides, offering high sensitivity and specificity for both identification and quantification.

Liquid Chromatography/Quadrupole-Time of Flight-Mass Spectrometry (LC/Q-TOF-MS) is a powerful hybrid technique used for the comprehensive analysis of complex mixtures containing Periplocoside K and its analogues. ual.es This method combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of a Q-TOF mass analyzer. ual.esnih.govnih.gov In the context of this compound research, LC/Q-TOF-MS is instrumental for metabolite profiling. researchgate.netnih.govfrontiersin.org For instance, studies on Periplocae Cortex, the plant source of many periplocosides, have utilized UPLC-Q-TOF-MS to identify dozens of constituents, including C21 steroidal glycosides like periplocosides, in the plant extract and to characterize their metabolites in rat biological samples (plasma, urine, bile, and feces). researchgate.net

The technique is also pivotal in target identification studies. By analyzing proteins that bind to periplocoside derivatives, researchers can identify potential molecular targets. In a study on Periplocoside E, which is structurally similar to this compound, LC/Q-TOF-MS was used to identify eight binding proteins from the midgut of Mythimna separata larvae, including aminopeptidase (B13392206) N and N3, suggesting these are potential targets. mdpi.com The high mass accuracy of Q-TOF-MS allows for the determination of elemental compositions, which is crucial for identifying unknown metabolites and proteins. ual.esnih.gov

Table 1: Applications of LC/Q-TOF-MS in Periplocoside Research

| Application | Description | Key Findings | Citations |

|---|---|---|---|

| Metabolite Profiling | Identification of chemical constituents in Periplocae Cortex and their metabolites in vivo. | Identified 98 constituents, including 42 C21 steroidal glycosides. Characterized 142 metabolites in rat biosamples. | researchgate.net |

| Target Identification | Identification of proteins from insect midgut that bind to Periplocoside E. | Identified eight binding proteins, including aminopeptidase N and N3, as potential targets. | mdpi.com |

| Component Analysis | Differentiating chemical compositions of related medicinal herbs. | Identified unique and shared chemical markers, such as Periploside H2, in different plant cortices. | nih.gov |

MALDI-TOF/TOF MS is a key technology in proteomics for identifying proteins. cabidigitallibrary.orgresearchgate.net In research related to periplocosides, it is primarily used to identify putative protein targets by analyzing changes in protein expression after treatment with the compound. nih.gov The process typically involves separating proteins from a biological sample (e.g., insect midgut tissue) using two-dimensional gel electrophoresis (2-DE). cabidigitallibrary.orgnih.gov Protein spots that show differential expression (i.e., they appear, disappear, or change in intensity) after treatment are excised from the gel, digested into smaller peptides, and then analyzed by MALDI-TOF/TOF MS. nih.gov

The resulting mass spectrum provides a peptide mass fingerprint, and the TOF/TOF capability allows for the fragmentation of selected peptides to obtain sequence information. nih.gov This data is then searched against protein databases to identify the protein. nih.gov A study on Periplocoside P successfully used this method to identify 11 differentially expressed proteins in the midgut of Mythimna separata larvae, implicating the oxidative phosphorylation pathway as a potential target. nih.gov

Table 2: Proteins Identified via MALDI-TOF/TOF MS in Periplocoside P Study

| Spot ID | Identified Protein | Regulation | Putative Function | Citation |

|---|---|---|---|---|

| 1 | Transferrin | - | Iron transport | nih.gov |

| 2 | Protein disulfide isomerase (PDI) precursor | - | Protein folding | nih.gov |

| 3 | Calreticulin (B1178941) | - | Calcium binding, chaperone | nih.gov |

| 11 | Tropomyosin-2 isoform 4 | Down-regulated | Cytoskeleton regulation | nih.gov |

| 12 | V-type ATPase (A subunit) | Up-regulated | Proton transport | nih.gov |

| 13 | Diverged serine protease | - | Proteolysis | nih.gov |

| 14 | Trypsin-like protease | - | Proteolysis | nih.gov |

| 15 | 39S ribosomal protein L46 (Mitochondrial-like) | Down-regulated | Protein synthesis | nih.gov |

| 16 | Farnesoic acid O-methyltransferase | Down-regulated | Hormone metabolism | nih.gov |

| 18 | Aminopeptidase N1 | - | Proteolysis | nih.gov |

| 20 | Heat-shock protein cognate 72 (HSP72) | - | Stress response | nih.gov |

Liquid Chromatography/Quadrupole-Time of Flight-Mass Spectrometry (LC/Q-TOF-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of natural products like this compound. Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the molecule's carbon-hydrogen framework and the connectivity of its atoms. This allows researchers to determine the precise structure of the steroidal aglycone, the identity and sequence of the sugar moieties, and the specific linkage points between the sugars and the aglycone. For example, the structure of Periplocoside E-semi-succinic acid ester was confirmed using NMR by identifying four additional signals corresponding to the succinic acid moiety compared to the spectrum of Periplocoside E itself. mdpi.com Similarly, NMR was essential in identifying new compounds like Periplocoside P and Periplocoside NW. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used for the separation, identification, and purification of periplocosides. Due to the structural similarity of the various periplocoside compounds isolated from Periploca sepium, HPLC is essential for separating them from one another. The technique is also the standard method for assessing the purity of isolated compounds. For instance, the purity of Periplocoside E used in research studies was determined to be over 98% by HPLC analysis. mdpi.com Optimizing HPLC separation parameters, such as the mobile phase composition and gradient, is critical to achieving pure peaks, which is a prerequisite for accurate quantification and further biological testing. sepscience.com

Proteomic Approaches for Target Identification (e.g., Two-Dimensional Gel Electrophoresis)

Proteomics aims to study the entire set of proteins in a biological system. In the context of this compound, proteomic approaches are vital for indirect target identification by detecting changes in the proteome upon compound treatment. researchgate.netmdpi.com Two-dimensional gel electrophoresis (2-DE or 2D-PAGE) is a classic proteomic technique used to resolve complex protein mixtures. nih.govwikipedia.org Proteins are separated in the first dimension based on their isoelectric point (pI) and in the second dimension by their molecular weight. wikipedia.orgmdpi.com

In studies on periplocosides, 2-DE is used to create protein maps of tissues, such as insect midgut brush border membrane vesicles (BBMVs), from both treated and untreated samples. nih.gov By comparing these maps, researchers can identify protein spots whose expression levels are altered by the compound. nih.govmdpi.com These differentially expressed spots are then excised for identification by mass spectrometry, providing clues to the compound's mechanism of action. nih.gov In one study, 32 reproducible protein spots were obtained from M. separata larvae BBMVs via 2-DE, leading to the identification of 11 differentially expressed proteins after treatment with Periplocoside P. nih.gov

Molecular Biology Techniques (e.g., RT-qPCR, Western Blot, Gene Expression Analysis)

Molecular biology techniques are employed to validate the findings from proteomic studies and to further investigate the cellular pathways affected by this compound.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) : This technique is used to measure the expression levels of specific messenger RNA (mRNA) transcripts. promega.deneb.com After proteomics identifies a potential protein target, RT-qPCR can be used to determine if the gene encoding that protein is up- or down-regulated at the transcriptional level following treatment with the compound. nih.gov For example, after proteomics suggested that V-type ATPase was a target of Periplocoside P, RT-qPCR was used to confirm that the gene encoding the V-ATPase A subunit (vma1) was indeed highly expressed at different time points after treatment. nih.gov This provides corroborating evidence for the proteomic finding. The accuracy of RT-qPCR relies on the selection of stable reference genes for data normalization. smujo.idfrontiersin.org

Western Blot : Western blotting, or immunoblotting, is a technique used to detect specific proteins in a sample. researchgate.net It can confirm the presence and quantify the relative amount of a target protein identified through proteomics. It can also be used to assess the activation state of signaling proteins by using antibodies that specifically recognize phosphorylated forms. For example, in studies of Periplocoside E, Western blotting was used to assess the phosphorylation states of signaling proteins like ERK1/2 and JNK in T cells, revealing that the compound decreased their activation. This technique provides direct evidence of a compound's effect on specific protein expression and signaling pathways.

Gene Expression Analysis : This is a broader term that encompasses techniques like RT-qPCR and microarrays to study how the activity of genes is changed in response to a stimulus. Analyzing the expression of genes involved in specific pathways, such as apoptosis or stress response, can provide a more global view of the cellular response to this compound. nih.gov

Bioactivity-Guided Fractionation and Isolation Strategies

Bioassay-guided fractionation is a pivotal strategy for isolating specific bioactive compounds from a complex mixture, such as a plant extract. This process involves a stepwise separation of the extract into various fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated. myfoodresearch.commdpi.com

In the context of periplocosides from the root bark of Periploca sepium, this methodology has been successfully employed to isolate compounds with insecticidal and immunosuppressive properties. The general workflow involves:

Crude Extraction : The plant material (e.g., root barks) is first treated with a solvent, such as methanol (B129727) or ethanol (B145695), to create a crude extract. nyxxb.cn

Solvent Partitioning : The crude extract is then partitioned using a series of solvents with varying polarities (e.g., chloroform (B151607), ethyl acetate (B1210297), n-butanol) to create initial fractions. mdpi.com

Bioassay : Each fraction is tested for the desired activity. For instance, in the search for insecticidal agents, fractions are tested against insect larvae like Mythimna separata or Plutella xyllostella. nyxxb.cn

Chromatographic Separation : The most potent fraction is further purified using chromatographic techniques. This often involves silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate individual compounds. nyxxb.cn

Structure Elucidation : The structure of the isolated pure compound is then determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This approach led to the successful isolation of several periplocosides. For example, bioassays for stomach toxicity against insect larvae guided the fractionation of a methanol extract of P. sepium, leading to the isolation of Periplocoside D and Periplocoside F. nyxxb.cn Similarly, the immunosuppressive compound Periplocoside E was identified and isolated from P. sepium by following its ability to inhibit T-cell activation in bioassays. researchgate.netnih.gov

Computational and Chemoinformatic Approaches (e.g., Network Pharmacology, Bioinformatics Analysis)

Computational and chemoinformatic approaches are increasingly used to predict the mechanisms of action and potential targets of natural compounds, accelerating the drug discovery process. nih.govnih.gov These methods analyze complex biological data to build networks of interactions between compounds, proteins, and diseases.

While specific network pharmacology studies on this compound are not prominent, related methodologies have been applied to other periplocosides. A key example is the use of proteomics, a bioinformatics tool, to investigate the effects of Periplocoside P on the midgut of the insect Mythimna separata. nih.gov

In this study:

Differential Proteomics : Researchers used two-dimensional gel electrophoresis and mass spectrometry to compare protein expression in the insect's midgut brush border membrane vesicles (BBMVs) with and without exposure to Periplocoside P. nih.gov

Protein Identification : This analysis identified several differentially expressed proteins (DEPs) that were either up-regulated or down-regulated. These proteins were involved in critical functions like protein degradation, transport, and energy metabolism. nih.gov

Pathway Analysis : Bioinformatics analysis revealed that proteins involved in the oxidative phosphorylation energy metabolism pathway were particularly affected. This pointed towards a specific cellular process being disrupted by the compound. nih.gov

Target Hypothesis : Based on the proteomic data, the V-type ATPase A subunit was identified as a putative target of Periplocoside P. nih.gov This hypothesis was then carried forward for experimental validation.

This chemoinformatic approach provides a powerful, unbiased method to generate hypotheses about a compound's molecular targets, which can then be confirmed through targeted lab experiments.

In Vitro and In Vivo Model Systems for Efficacy Studies

The biological efficacy of periplocosides has been evaluated using a variety of in vitro (cell-based) and in vivo (whole organism) models. These models are selected based on the specific activity being investigated, such as insecticidal or immunomodulatory effects.

In Vivo Models:

Insect Models : For assessing insecticidal activity, larvae of agriculturally significant pests are commonly used. The Oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xyllostella) have been used as in vivo models to determine the stomach toxicity of compounds like Periplocoside D and Periplocoside F. nyxxb.cn Comparative studies have also utilized insensitive species, such as Agrotis ispilon larvae, to understand target specificity. mdpi.com

Rodent Models : To study immunomodulatory effects, mouse models are frequently employed. For example, the delayed-type hypersensitivity (DTH) reaction in mice was used to demonstrate the in vivo immunosuppressive activity of Periplocoside E. nih.gov Mice immunized with ovalbumin (OVA) have also been used to study how these compounds affect antigen-specific immune responses. nih.gov

In Vitro Models:

Primary Cell Cultures : For immunological studies, primary cells isolated from mice are used. Splenocytes stimulated with mitogens (like concanavalin (B7782731) A) or in a mixed lymphocyte reaction are used to test the anti-proliferative effects of compounds like Periplocoside E. nih.gov Purified T-cells are used to assess direct impacts on T-cell activation, cytokine production (e.g., IL-2, IFN-γ), and cell signaling pathways. researchgate.netnih.gov

Insect Tissue Preparations : Tissues isolated from insects, such as the midgut, can be used in vitro to study the direct effects of a compound. For instance, isolated midgut tissues from M. separata have been incubated with fluorescently-labeled periplocosides to observe binding. mdpi.com

The table below summarizes some of the models used for studying various periplocosides.

| Compound | Model System | Type | Focus of Study | Reference |

| Periplocoside D & F | Mythimna separata larvae | In Vivo | Insecticidal (Stomach Toxicity) | nyxxb.cn |

| Plutella xyllostella larvae | In Vivo | Insecticidal (Stomach Toxicity) | nyxxb.cn | |

| Periplocoside E | Mouse DTH model | In Vivo | Immunosuppression | nih.gov |

| OVA-immunized mice | In Vivo | Antigen-specific immune response | nih.gov | |